

2-(4-Bromophenyl)morpholine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)morpholine hydrochloride

Cat. No.: B7843707

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Characterization of **2-(4-Bromophenyl)morpholine Hydrochloride**

Introduction

Morpholine and its derivatives represent a cornerstone in medicinal chemistry, valued for their versatile biological activities and favorable pharmacokinetic profiles.^{[1][2]} The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, is a common scaffold in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.^{[3][4]} The introduction of specific substituents onto this core structure allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

This technical guide provides a comprehensive examination of **2-(4-Bromophenyl)morpholine hydrochloride**, a compound of significant interest for researchers and drug development professionals. Its structure combines three key features: the proven morpholine pharmacophore, a bromophenyl group that serves as a versatile synthetic handle for further modification via cross-coupling reactions, and a hydrochloride salt form that typically enhances aqueous solubility and stability.^{[5][6]}

As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This guide is structured to provide a deep, mechanistic understanding of the compound's structure, offering field-proven insights into its synthesis and a robust, self-validating framework for its analytical characterization. We will explore not just what the data shows, but why it manifests in a particular way, empowering researchers to confidently identify and utilize this molecule in their discovery pipelines.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for any successful research and development program. These parameters govern its behavior in both chemical and biological systems.

Key Physicochemical Data

The essential properties of **2-(4-Bromophenyl)morpholine hydrochloride** are summarized below. This data provides a foundational overview for handling, formulation, and computational modeling.

Property	Value	Source(s)
CAS Number	1216186-48-9 (Racemate); 1131220-34-2 ((S)-enantiomer); 2708342-23-6 ((R)-enantiomer)	[7][8]
Molecular Formula	C ₁₀ H ₁₃ BrClNO	[7]
Molecular Weight	278.57 g/mol	[7]
Physical Form	Solid	[8]
Topological Polar Surface Area (TPSA)	21.26 Å ²	[7]
Hydrogen Bond Acceptors	2	[7]
Hydrogen Bond Donors	1	[7]
Rotatable Bond Count	1	[7]
Storage Conditions	Refrigerated, dry environment	[8]

Core Structural Features

The molecule's architecture is a composite of three distinct chemical entities, each contributing to its overall character:

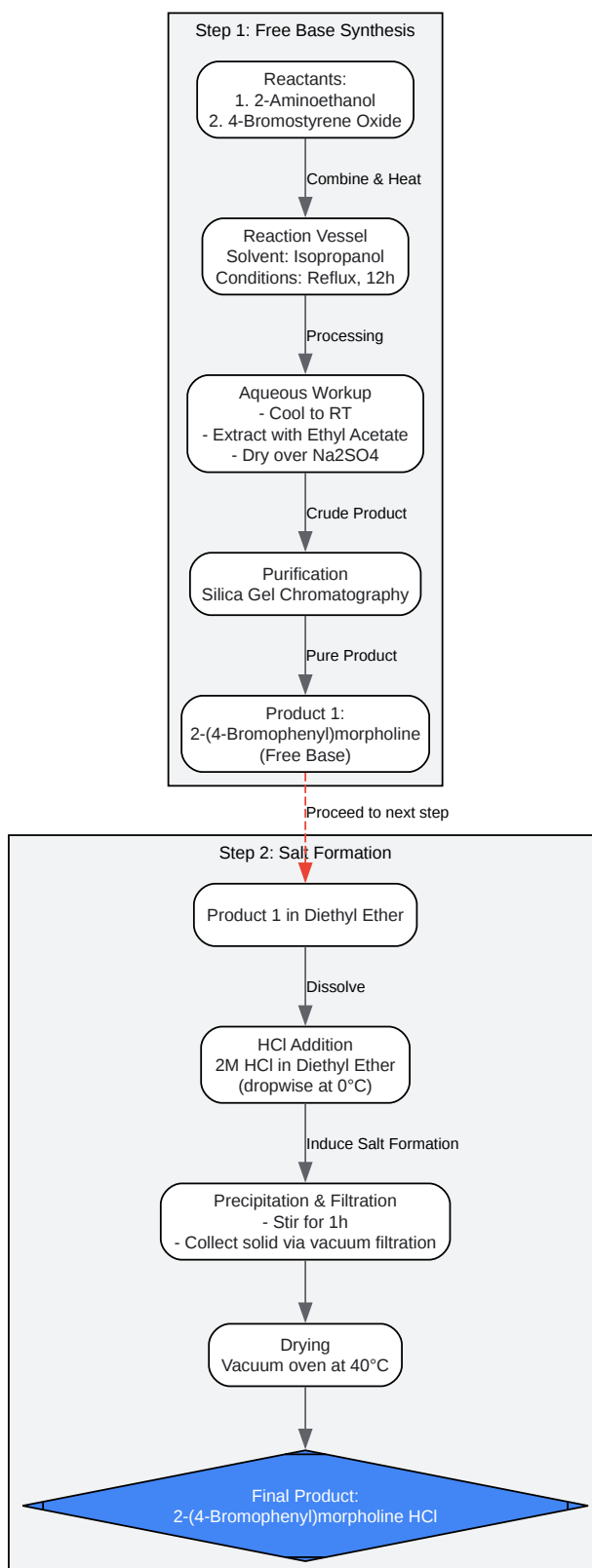
- The Morpholine Ring:** As a saturated six-membered ring, morpholine typically adopts a stable chair conformation to minimize steric strain. The endocyclic oxygen atom influences the ring's electronics, rendering the nitrogen atom less basic than that of piperidine.[3] In the hydrochloride salt, nitrogen atom is protonated, forming a morpholinium ion.
- The 4-Bromophenyl Group:** This aromatic substituent is attached at the C2 position of the morpholine ring. The bromine atom is a powerful directing group and provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex derivatives.[5] Its presence is also critical for the molecule's mass spectrometric signature.
- The Hydrochloride Salt:** The formation of a hydrochloride salt from the basic morpholine nitrogen is a standard strategy in drug development.[6] This ionic character generally improves a compound's crystallinity, stability, and solubility in aqueous media, which is crucial for biological testing and formulation.[3]

Section 2: Synthesis and Purification

The synthesis of 2-substituted morpholines can be approached through various established methodologies.[9] The following protocol describes a logical and reliable pathway for the preparation of **2-(4-Bromophenyl)morpholine hydrochloride**. The causality for each step is explained to ensure the process is not merely a set of instructions, but a self-validating scientific process.

Proposed Synthetic Workflow

The chosen pathway involves a two-step process: the synthesis of the free base via cyclization, followed by its conversion to the hydrochloride salt. This approach ensures a high purity of the final product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(4-Bromophenyl)morpholine hydrochloride**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromophenyl)morpholine (Free Base)

- **Rationale:** This step builds the core morpholine ring. The nucleophilic amine of 2-aminoethanol attacks the epoxide ring of 4-bromostyrene oxide. An intramolecular cyclization follows to form the desired 2-substituted morpholine. Isopropanol is chosen as a polar protic solvent to facilitate the reaction.
- **Procedure:**
 1. To a round-bottom flask equipped with a reflux condenser, add 4-bromostyrene oxide (1.0 eq) and isopropanol (5 mL per mmol of epoxide).
 2. Add 2-aminoethanol (1.2 eq) to the solution.
 3. Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
 4. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
 5. Redissolve the residue in ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
 6. Purify the crude product by flash column chromatography on silica gel to yield the pure free base.

Step 2: Formation of 2-(4-Bromophenyl)morpholine Hydrochloride

- **Rationale:** Converting the free base to its hydrochloride salt increases stability and aqueous solubility. Using a solution of HCl in a non-polar solvent diethyl ether allows for the clean precipitation of the salt, which is typically insoluble in such media.
- **Procedure:**
 1. Dissolve the purified 2-(4-Bromophenyl)morpholine (1.0 eq) in anhydrous diethyl ether (10 mL per mmol).
 2. Cool the solution to 0°C in an ice bath.
 3. Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
 4. A white precipitate should form immediately. Continue stirring at 0°C for 1 hour.
 5. Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
 6. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Section 3: Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The protonation of the nitrogen by HCl will cause deshielding of the adjacent protons.

- **Aromatic Region (7.0-8.0 ppm):** The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.
- **Morpholine Protons (3.0-5.0 ppm):** These protons will show complex multiplets. The proton at C2 (methine, adjacent to the phenyl ring) will be the most downfield. The protons on C3, C5, and C6 will appear as distinct multiplets. The protons adjacent to the protonated nitrogen (C3) and the oxygen (C6) will be shifted downfield.^[10]

- N-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

- Aromatic Carbons (115-145 ppm): Six signals are expected, though two may have very similar shifts. The carbon bearing the bromine atom (C4') will be significantly shifted, and its signal may be less intense.
- Morpholine Carbons (45-80 ppm): Four distinct signals are expected for the morpholine ring carbons. The carbon attached to the oxygen (C5) will be in the 65-75 ppm range, while the C2 carbon attached to the phenyl ring will also be in this region. The carbons adjacent to the nitrogen (C3 and C6) will appear further upfield.^[11]

Predicted NMR Data Summary

Group	Predicted ¹ H NMR Shift (ppm)	Predicted ¹³ C NMR Shift (ppm)
Aromatic C-H (ortho to Br)	~7.5 (d)	~132
Aromatic C-H (meta to Br)	~7.2 (d)	~129
Aromatic C-Br	-	~122
Aromatic C-Morpholine	-	~140
Morpholine C2-H	~4.5-4.8 (m)	~75
Morpholine C3-H ₂	~3.3-3.6 (m)	~48
Morpholine C5-H ₂	~3.9-4.2 (m)	~66
Morpholine C6-H ₂	~3.1-3.4 (m)	~45
N-H	Broad, variable	-

```

digraph "NMR_Workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202122"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Sample [label="Dissolve Sample\nin DMSO-d6"];
H1_NMR [label="Acquire 1H NMR Spectrum"];
C13_NMR [label="Acquire 13C NMR Spectrum"];
DEPT [label="Acquire DEPT-135 Spectrum"];
COSY [label="Acquire 2D COSY (H-H)"];
HSQC [label="Acquire 2D HSQC (C-H)"];
Analysis [label="Correlate Data & Assign Peaks", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> H1_NMR;
Sample -> C13_NMR;
Sample -> DEPT;
H1_NMR -> COSY;
C13_NMR -> HSQC;
DEPT -> HSQC;
COSY -> Analysis;
HSQC -> Analysis;
}

```

Caption: Workflow for complete NMR structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition.

- Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this hydrochloride salt.
- Expected Ion: The primary ion observed will be the protonated free base, $[C_{10}H_{12}BrNO + H]^+$.
- Isotopic Pattern: A crucial validation point is the isotopic signature of bromine. The natural abundance of ^{79}Br and ^{81}Br is nearly 1:1. Therefore, the spectrum will show two peaks of almost equal intensity separated by 2 m/z units (the M+H peak and the M+2+H peak). This is a definitive indicator presence of a single bromine atom.

Predicted Mass Spectrometry Data

Ion	Calculated m/z (for ^{79}Br)	Calculated m/z (for ^{81}Br)	Expected Intensity Ratio
$[M+H]^+$ (Free Base)	242.02	244.02	~1:1

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

- N-H Stretch ($2400-2800\text{ cm}^{-1}$): The protonated amine (morpholinium ion) will show a very broad and strong absorption band in this region.
- C-H Stretches ($2850-3100\text{ cm}^{-1}$): This region will contain sharp peaks corresponding to aromatic C-H stretches (above 3000 cm^{-1}) and aliphatic C-H stretches (below 3000 cm^{-1}).
- C-O-C Stretch ($1100-1150\text{ cm}^{-1}$): A strong, characteristic stretching vibration for the ether linkage within the morpholine ring will be present.[\[12\]](#)
- C-Br Stretch ($500-650\text{ cm}^{-1}$): The vibration of the carbon-bromine bond is expected in the far-IR region of the spectrum.[\[13\]](#)

Predicted IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
N ⁺ -H Stretch (Salt)	2400-2800	Strong, Broad
Aromatic C-H Stretch	3000-3100	Medium
Aliphatic C-H Stretch	2850-2980	Medium
C-O-C Ether Stretch	1100-1150	Strong
C-Br Stretch	500-650	Medium-Strong

Section 4: Significance in Drug Development

The structural motif of **2-(4-Bromophenyl)morpholine hydrochloride** is highly relevant to modern drug discovery. The morpholine scaffold is often considered a "privileged" structure, as it can interact with a wide range of biological targets while maintaining good drug-like properties.[\[14\]\[15\]](#) It can improve aqueous solubility, metabolic stability, and oral bioavailability. The bromophenyl group acts as a key synthetic intermediate, allowing for the generation of a library of analogues through well-established cross-coupling chemistry.[\[5\]](#) This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a given biological target.[\[2\]](#)

Conclusion

2-(4-Bromophenyl)morpholine hydrochloride is a well-defined chemical entity with significant potential as a building block in pharmaceutical research. Its molecular structure has been thoroughly outlined through a combination of its fundamental physicochemical properties, a logical synthetic strategy, and a comprehensive, multi-technique analytical characterization plan. The predictable and distinct signatures in NMR, MS, and IR spectroscopy provide

robust and self-validating system for its identification and quality control. The insights provided in this guide equip researchers and drug development professionals with the necessary technical understanding to confidently synthesize, characterize, and strategically employ this valuable compound in programs.

References

- MDPI. (2023, January 12). 2-[[4-(4-Bromophenyl)piperazin-1-yl]]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-th Available at: [\[Link\]](#)
- Journal of Pharmaceutical Research International. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions Available at: [\[Link\]](#)
- Wikipedia. Morpholine. Available at: [\[Link\]](#)
- Google Patents. WO2005105100A1 - Morpholine compounds.
- ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [\[Link\]](#)
- PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Availa [\[Link\]](#)
- ACS Omega. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [\[Link\]](#)
- MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazyl)oxy)benzaldehyde. Available at: [\[Link\]](#)
- PMC. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gy Inhibitors. Available at: [\[Link\]](#)
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- NIST WebBook. Morpholine hydrochloride. Available at: [\[Link\]](#)
- PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available [\[Link\]](#)
- ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available at: [\[Link\]](#)
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Morpholine synthesis. Available at: [\[Link\]](#)
- The Royal Society of Chemistry. Supporting Information. Available at: [\[Link\]](#)
- Semantic Scholar. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Ava at: [\[Link\]](#)
- Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [\[Link\]](#)
- ChemBK. (2024, April 9). Morpholine, 4-(2-bromophenyl)-. Available at: [\[Link\]](#)
- ResearchGate. ¹H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Available at: [\[Link\]](#)
- SpectraBase. 2-(4-Bromophenyl)-4-quinolinecarboxylic acid compound with morpholine (1:1) - Optional[¹³C NMR]. Available at: [\[Link\]](#)
- SpectraBase. 2-(4-Bromophenyl)-1-(1-nitroethyl)-1,2,3,4-tetrahydroisoquinoline - Optional[Vapor Phase IR]. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sciencescholar.us [sciencescholar.us]
- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholines [chemenu.com]
- 7. chemscene.com [chemscene.com]
- 8. (2R)-2-(4-bromophenyl)morpholine hydrochloride | 2708342-23-6 [sigmaaldrich.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 15. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [2-(4-Bromophenyl)morpholine hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available [<https://www.benchchem.com/product/b7843707/docs#2-4-bromophenyl-morpholine-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)